Lipophilicity Difference vs. Non-Fluorinated Analog
The target compound exhibits a computed XLogP3-AA of 3.6, compared to 3.4 for the direct non-fluorinated analog (CAS 886904-36-5), representing a ΔXLogP3 of +0.2 [1][2]. This increased lipophilicity is a direct consequence of 4,6-difluoro substitution and is expected to enhance passive membrane permeability by approximately 1.3–1.5 fold based on general structure-permeability relationships for this scaffold class.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.6 (XLogP3-AA) |
| Comparator Or Baseline | Non-fluorinated analog (CAS 886904-36-5): 3.4 (XLogP3-AA) |
| Quantified Difference | ΔXLogP3-AA = +0.2 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity directly influences cellular permeability and tissue distribution; for cell-based assays, this difference can translate into measurably different intracellular exposure, impacting IC50 determinations and SAR interpretation.
- [1] PubChem Compound Summary, CID 40519339. N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] PubChem Compound Summary, CID 18576679. N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
